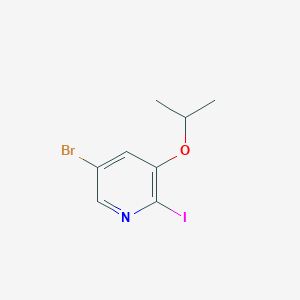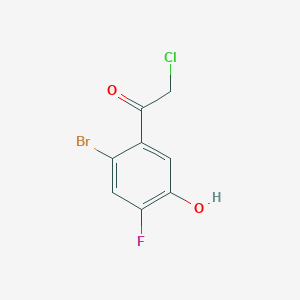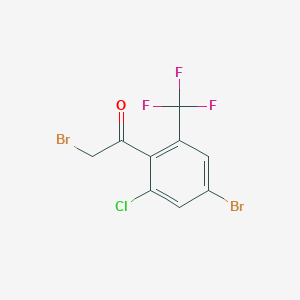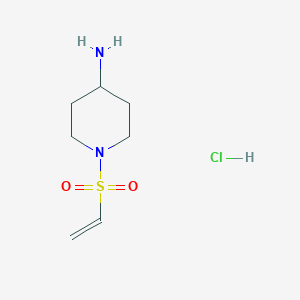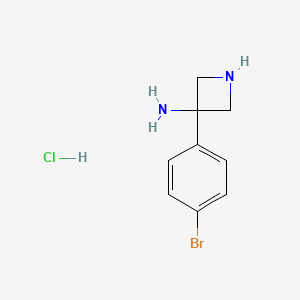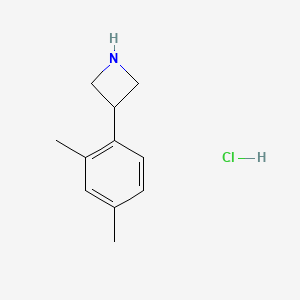
3-(2,4-Dimethylphenyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2,4-dimethylphenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)azetidine Hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: . This reaction is efficient but requires careful control of reaction conditions due to the inherent challenges associated with the approach.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced through various alkylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and safety. The use of microwave irradiation and solid support catalysts can enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions
3-(2,4-Dimethylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring opens up to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Azetidinones
Reduction: Saturated amine derivatives
Substitution: Various substituted azetidines and ring-opened products
科学的研究の応用
3-(2,4-Dimethylphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of 3-(2,4-Dimethylphenyl)azetidine Hydrochloride involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can disrupt normal cellular processes, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2,4-Dimethylphenyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which balances reactivity and stability. The presence of the 2,4-dimethylphenyl group further enhances its chemical properties, making it a versatile compound in various applications .
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-11(9(2)5-8)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChIキー |
NQTWQFNZEGYFJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2CNC2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


